![molecular formula C23H23FN6O B1249546 9-cyclopentyl-N(8)-(2-fluorophenyl)-N(2)-(4-methoxyphenyl)-9H-purine-2,8-diamine](/img/structure/B1249546.png)
9-cyclopentyl-N(8)-(2-fluorophenyl)-N(2)-(4-methoxyphenyl)-9H-purine-2,8-diamine
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Overview
Description
9-cyclopentyl-N(8)-(2-fluorophenyl)-N(2)-(4-methoxyphenyl)-9H-purine-2,8-diamine is a member of the class of purines that is carrying 9-cyclopentyl-9H-purine-2,8-diamine in which the amino groups at positions 2 and 8 are carrying 4-methoxyphenyl and 2-fluorophenyl substituents respectively. It has a role as a c-Jun N-terminal kinase inhibitor. It is a member of purines, a member of cyclopentanes, a monomethoxybenzene, a member of monofluorobenzenes, a substituted aniline and a secondary amino compound.
Scientific Research Applications
Anticancer Activity
- 9-cyclopentyl-N2-(4-(4-methylpiperazin-1-yl)phenyl)-N8-phenyl-9H-purine-2,8-diamine has shown significant in vitro antitumor potency against non-small-cell lung cancer (NSCLC) cell lines, specifically targeting both EGFR-activating and drug-resistance mutations (Yang et al., 2012).
Antimicrobial Activity
- Some derivatives of 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine have exhibited excellent activity against Candida albicans and have shown comparable antibacterial activity to standard ciprofloxacin against drug-resistant bacteria (Tunçbilek et al., 2009).
Pharmacokinetic Studies
- N2-(4-Amino-cyclohexyl)-9-cyclopentyl-N6-(6-furan-2-yl-pyridine-3-ylmethyl)-9H-purine-2,6-diamine (BP-14) and related compounds have been assessed in pharmacokinetic studies in rats, showing distribution into various tissues and providing insights for the development of new anticancer compounds (Široká et al., 2018).
Synthesis and Structural Analysis
- Research on the synthesis of various substituted purine derivatives, including 9-cyclopentyl-6-[(4-fluorobenzyl)amino]-9H-purine, contributes to understanding their structural properties and potential applications (Tanji et al., 1987).
Cell Death Mechanism Identification
- Novel derivatives of 9-cyclopentyl purines have been synthesized and evaluated for cytotoxic activities, leading to the identification of cell death mechanisms in cancer cells (Demir et al., 2015).
Antimycobacterial Activity
- Certain 9-cyclopentyl purine derivatives have been identified as potent inhibitors of Mycobacterium tuberculosis, suggesting their potential as antituberculosis drugs (Bakkestuen et al., 2005).
properties
Product Name |
9-cyclopentyl-N(8)-(2-fluorophenyl)-N(2)-(4-methoxyphenyl)-9H-purine-2,8-diamine |
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Molecular Formula |
C23H23FN6O |
Molecular Weight |
418.5 g/mol |
IUPAC Name |
9-cyclopentyl-8-N-(2-fluorophenyl)-2-N-(4-methoxyphenyl)purine-2,8-diamine |
InChI |
InChI=1S/C23H23FN6O/c1-31-17-12-10-15(11-13-17)26-22-25-14-20-21(29-22)30(16-6-2-3-7-16)23(28-20)27-19-9-5-4-8-18(19)24/h4-5,8-14,16H,2-3,6-7H2,1H3,(H,27,28)(H,25,26,29) |
InChI Key |
IMFVPVKPQOQCBY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=NC=C3C(=N2)N(C(=N3)NC4=CC=CC=C4F)C5CCCC5 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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